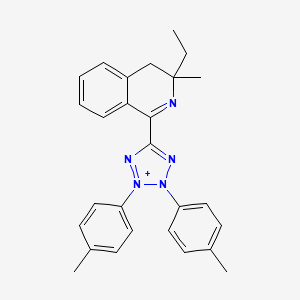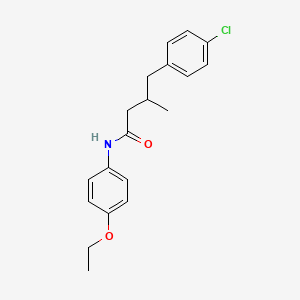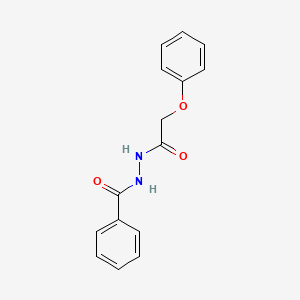![molecular formula C18H18N4O4 B11700071 (3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide](/img/structure/B11700071.png)
(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide is a complex organic compound characterized by its unique structural features
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide typically involves a multi-step process. The initial step often includes the preparation of the hydrazine derivative, followed by the introduction of the butanamide moiety. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
科学研究应用
(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of (3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
相似化合物的比较
Similar Compounds
(Z,Z)-Selanediylbis(2-propenamides): Known for its high glutathione peroxidase-like activity.
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide is unique due to its specific structural configuration and the presence of both hydrazine and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H18N4O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
3-methyl-N-[(E)-[4-(4-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C18H18N4O4/c1-12-4-3-5-14(10-12)18(24)21-20-13(2)11-17(23)19-15-6-8-16(9-7-15)22(25)26/h3-10H,11H2,1-2H3,(H,19,23)(H,21,24)/b20-13+ |
InChI 键 |
BSGMJQKAKMKARV-DEDYPNTBSA-N |
手性 SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11699991.png)
![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide](/img/structure/B11700010.png)
![4-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11700013.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11700041.png)

![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700045.png)
![2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide](/img/structure/B11700054.png)
![N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11700058.png)



![4-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11700076.png)
![(3E)-1-(2-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11700087.png)
